Enantiomer Identity: Mandatory (S)-Configuration for NK2 Antagonist Pharmacophore Construction vs. Inactive or Altered (R)-Enantiomer
The (S)-enantiomer (CAS 160707-16-4) is the mandatory chiral form for constructing the (2S)-(3,4-dichlorophenyl)butyl pharmacophore present in saredutant (SR-48968) and ZM-274773. The optical resolution of the racemate with D-tartaric acid specifically isolates the (S)-isomer for downstream drug synthesis [1]. The (R)-enantiomer (CAS 135936-36-6) yields the opposite (2R)-configuration and is used for a different stereochemical series . A facile synthesis of SR-48968 starting from the (S)-configured intermediate achieved the final NK2 antagonist in 54% overall yield [2].
| Evidence Dimension | Absolute configuration requirement for target drug stereochemistry |
|---|---|
| Target Compound Data | (S)-configuration (levorotatory); optical rotation negative; specifically required for saredutant (2S stereocenter) and ZM-274773 synthesis |
| Comparator Or Baseline | (R)-enantiomer (CAS 135936-36-6): dextrorotatory; produces (2R)-configured drug analogs with different pharmacological profile. Racemate (CAS 152298-51-6): 1:1 mixture of both enantiomers |
| Quantified Difference | 100% stereochemical mismatch if (R)-enantiomer used for (S)-specific drug synthesis; 50% inactive/inappropriate enantiomer introduced if racemate substituted |
| Conditions | Drug synthesis per US 5,512,680 and WO 9505377 patent specifications; chiral resolution with D-(-)-tartaric acid or D-(-)-N-methylglucamine |
Why This Matters
Using the incorrect enantiomer produces a diastereomeric drug substance with potentially altered receptor binding affinity and selectivity, which can invalidate pharmacological data and compromise regulatory filing consistency for development-stage NK2 antagonist programs.
- [1] Drug Future. M-274773, ZM-274773 Synthesis Database. Optical resolution of racemic 2-(3,4-dichlorophenyl)-4-hydroxybutylamine with D-tartaric acid yields (S)-isomer (VII) used to synthesize ZM-274773. View Source
- [2] A facile synthesis of the novel Neurokinin A antagonist SR 48968. Bioorganic & Medicinal Chemistry Letters, 1993, 3(5), 925-930. Reports synthesis from (S)-configured intermediate in 54% yield. View Source
